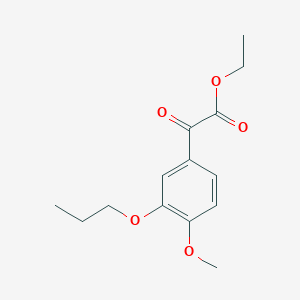

Ethyl 4-methoxy-3-n-propoxybenzoylformate

Description

Ethyl 4-methoxy-3-<i>n</i>-propoxybenzoylformate (CAS: 1443350-30-8) is an ester derivative of benzoylformic acid, featuring methoxy and <i>n</i>-propoxy substituents on the aromatic ring. Its molecular structure (C15H20O5) includes a benzoylformate backbone modified with ethyl, methoxy, and <i>n</i>-propoxy groups. The compound exhibits a purity of 97.0% and a molecular weight of 288.32 g/mol, as documented in commercial chemical catalogs .

This compound is primarily utilized in organic synthesis and pharmaceutical research due to its structural versatility. The methoxy group enhances electron-donating properties, while the <i>n</i>-propoxy chain contributes to lipophilicity, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name |

ethyl 2-(4-methoxy-3-propoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-8-19-12-9-10(6-7-11(12)17-3)13(15)14(16)18-5-2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMCDFFDGUAZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-3-n-propoxybenzoylformate typically involves the esterification of 4-methoxy-3-n-propoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3-n-propoxybenzoylformate can undergo various chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of 4-methoxy-3-n-propoxybenzoic acid.

Reduction: Formation of 4-methoxy-3-n-propoxybenzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Ethyl 4-methoxy-3-n-propoxybenzoylformate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-3-n-propoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Substituent Influence on Physicochemical Properties

Key Observations :

- In contrast, the aminopiperidine derivative (CAS: 1158473-92-7) prioritizes hydrogen-bonding interactions due to its amine group but has lower thermal stability .

- Purity and Availability: Ethyl 4-methoxy-3-<i>n</i>-propoxybenzoylformate is commercially available at 97.0% purity, whereas structurally related compounds like the aminopiperidine derivative are discontinued, limiting their practical use .

Bioactivity and Extraction Comparisons

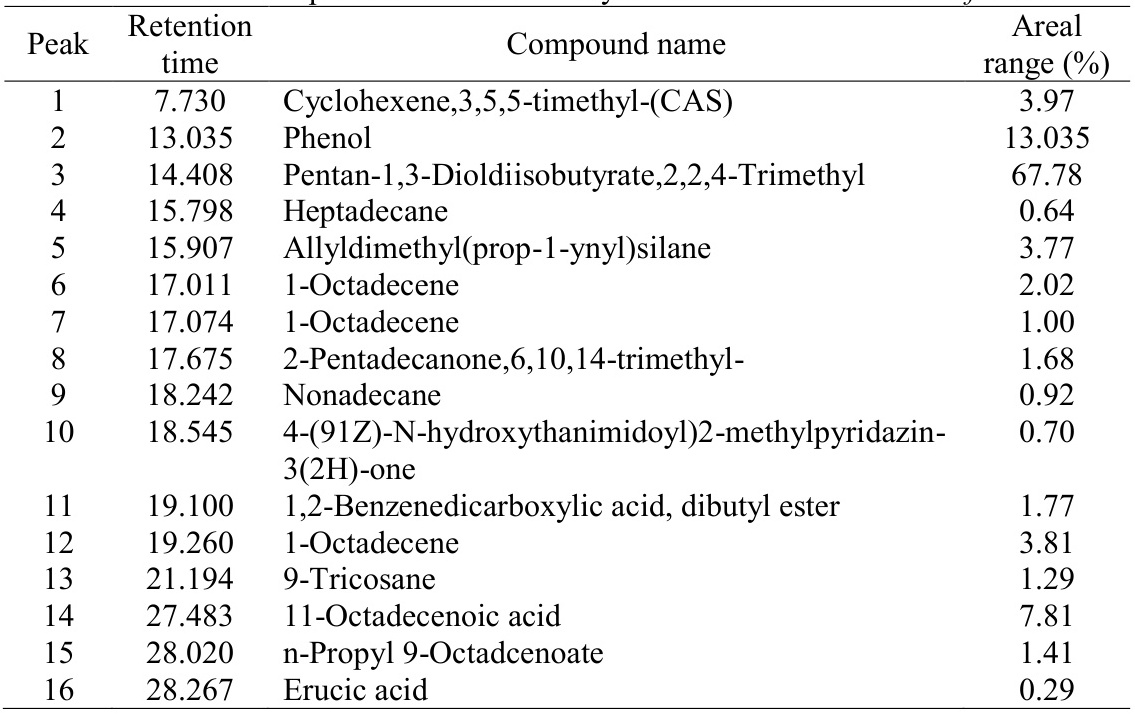

Ethyl acetate-extracted bioactive compounds from natural sources (e.g., turmeric, ginger, and Dicranoloma reflexum) share functional groups with synthetic derivatives like Ethyl 4-methoxy-3-<i>n</i>-propoxybenzoylformate. For example:

- Turmeric Extracts: Contain curcuminoids with methoxy and phenolic groups, showing antifungal activity (Table 26, ). These compounds are less lipophilic than Ethyl 4-methoxy-3-<i>n</i>-propoxybenzoylformate due to shorter alkyl chains .

- Ginger Extracts : Include gingerols with similar ester linkages but lack the <i>n</i>-propoxy substituent (Table 23, ). This structural difference reduces their stability under basic conditions compared to synthetic esters .

Research Findings :

- Synthetic esters like Ethyl 4-methoxy-3-<i>n</i>-propoxybenzoylformate exhibit tailored stability and solubility, making them preferable for controlled reactions in drug synthesis. Natural analogs, while bioactive, require complex purification and exhibit variable efficacy .

Biological Activity

Ethyl 4-methoxy-3-n-propoxybenzoylformate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a methoxy group, and a propoxy group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structure and Composition

- IUPAC Name : Ethyl 2-(4-methoxy-3-propoxyphenyl)-2-oxoacetate

- Molecular Formula : C14H18O5

- Molecular Weight : 270.29 g/mol

- InChI Key : InChI=1S/C14H18O5/c1-4-8-19-12-9-10(6-7-11(12)17-3)13(15)14(16)18-5-2/h6-7,9H,4-5,8H2,1-3H3

Synthesis

The synthesis typically involves the esterification of 4-methoxy-3-n-propoxybenzoic acid with ethanol in the presence of a catalyst like sulfuric acid under reflux conditions. The product can be purified through recrystallization or distillation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with their cell wall synthesis. The compound's mechanism of action may involve binding to specific enzymes crucial for bacterial proliferation.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation

- Induction of oxidative stress

These effects are believed to be mediated by the compound's ability to modulate signaling pathways associated with cell survival and death.

Case Studies

- Study on Antimicrobial Activity :

- A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Research :

- In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 60% after 48 hours).

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| Ethyl 3-methyl-4-n-propoxybenzoylformate | Methyl group instead of methoxy | Moderate antimicrobial properties |

| Ethyl 4-methoxy-3-n-butoxybenzoylformate | Butoxy group instead of propoxy | Enhanced anticancer activity |

The variations in substituent groups significantly affect the biological activity and applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.